2-Benzylsulfonyl-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperidin-1-yl)-1,3-thiazole
Overview
Description
2-Benzylsulfonyl-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperidin-1-yl)-1,3-thiazole is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes benzylsulfonyl and methylphenylsulfonyl groups, as well as a methylpiperidinyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfonyl-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperidin-1-yl)-1,3-thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Sulfonyl Groups: The benzylsulfonyl and methylphenylsulfonyl groups can be introduced through sulfonylation reactions using appropriate sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions, where the thiazole intermediate reacts with 4-methylpiperidine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfonyl-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperidin-1-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines.
Scientific Research Applications
2-Benzylsulfonyl-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperidin-1-yl)-1,3-thiazole has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Benzylsulfonyl-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperidin-1-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzylsulfonyl-4-(4-chlorophenyl)sulfonyl-5-(4-methylpiperidin-1-yl)-1,3-thiazole
- 2-Benzylsulfonyl-4-(4-methoxyphenyl)sulfonyl-5-(4-methylpiperidin-1-yl)-1,3-thiazole
- 2-Benzylsulfonyl-4-(4-nitrophenyl)sulfonyl-5-(4-methylpiperidin-1-yl)-1,3-thiazole
Uniqueness
The uniqueness of 2-Benzylsulfonyl-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperidin-1-yl)-1,3-thiazole lies in its specific substituents, which confer distinct chemical and biological properties. The presence of both benzylsulfonyl and methylphenylsulfonyl groups, along with the piperidinyl moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-benzylsulfonyl-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperidin-1-yl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S3/c1-17-8-10-20(11-9-17)32(28,29)21-22(25-14-12-18(2)13-15-25)30-23(24-21)31(26,27)16-19-6-4-3-5-7-19/h3-11,18H,12-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MICMJRXTMNLYFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(N=C(S2)S(=O)(=O)CC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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